Ro 25-6981 Exhibits Superior Selectivity for NR2B vs. NR2A Subunits Compared to Ifenprodil
Ro 25-6981 demonstrates an exceptional selectivity profile for the NR2B subunit over the NR2A subunit, a key differentiator from the prototypical NR2B antagonist ifenprodil. In functional assays using cloned receptors expressed in Xenopus oocytes, Ro 25-6981 displayed a >5000-fold selectivity ratio between NR1C/NR2B (IC50: 0.009 µM) and NR1C/NR2A (IC50: 52 µM) [1]. In contrast, ifenprodil's selectivity ratio is reported to be lower [1]. This high degree of selectivity ensures that observed effects can be more confidently attributed to NR2B-containing receptor modulation.
| Evidence Dimension | NR2B vs. NR2A Selectivity Ratio |
|---|---|
| Target Compound Data | >5000-fold (IC50 ratio: 52 µM / 0.009 µM) |
| Comparator Or Baseline | Ifenprodil (exact ratio not provided in this study but implied to be less) |
| Quantified Difference | Ro 25-6981 is described as 'more potent than ifenprodil in all of these tests' and as 'the most potent and selective blocker of NMDA receptors containing the NR2B subunit described to date' [1]. |
| Conditions | Xenopus oocytes expressing recombinant NR1C/NR2B or NR1C/NR2A subunits; two-electrode voltage clamp. |
Why This Matters
Higher selectivity reduces off-target effects in experimental models, increasing the validity and interpretability of results.
- [1] Fischer G, Mutel V, Trube G, Malherbe P, Kew JN, Mohacsi E, Heitz MP, Kemp JA. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro. J Pharmacol Exp Ther. 1997 Dec;283(3):1285-92. View Source
